REACTION_CXSMILES
|
COC([C:5]12[CH2:11][C:8]([C:12]([OH:14])=[O:13])([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=O.CC[N:17]([CH:21](C)C)C(C)C.C1C=CC([O:30]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1.[CH2:43]([OH:50])[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1>CO.C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH2:43]([O:50][C:21]([NH:17][C:5]12[CH2:11][C:8]([C:12]([OH:14])=[O:13])([CH2:7][CH2:6]1)[CH2:9][CH2:10]2)=[O:30])[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1 |f:4.5|
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C12CCC(CC1)(C2)C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
Diphenylphosphonic azide
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a mild exotherm up to 14° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to about 60° C. when
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux (110° C.) for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated again to 110° C.
|
Type
|
STIRRING
|
Details
|
stirred for 40 h
|
Duration
|
40 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to an oil in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (2 L)
|
Type
|
WASH
|
Details
|
washed with brine (500 mL)
|
Type
|
EXTRACTION
|
Details
|
the brine layer was extracted with ethyl acetate (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude oil which
|
Type
|
CUSTOM
|
Details
|
3-neck, round bottom flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
The flask was charged with methanol (2 L)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
treated with 2N sodium hydroxide (500 mL) over 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
resulting in an exotherm to 16° C
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
methanol was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
With cooling
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide the crude product as a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (20-100% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC12CCC(CC1)(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |